![molecular formula C23H20F2N6O B5578724 2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5578724.png)

2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

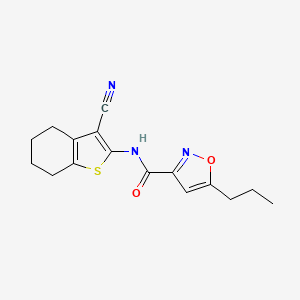

The study and development of difluorobenzamide derivatives, including pyrazolyl and pyridazinyl moieties, are of significant interest in medicinal chemistry due to their potential biological activities. These compounds are synthesized through multi-step reactions, starting from basic aromatic or heteroaromatic compounds, and are characterized by their complex molecular structures and diverse chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds, such as 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, involves multiple steps starting from 2,6-difluorobenzoic acid, leading to compounds with potential as PET agents for imaging in cancers (Wang et al., 2013). This showcases the complex synthetic routes required for such compounds, highlighting the intricacies involved in their preparation.

Molecular Structure Analysis

The molecular structure of difluorobenzamide derivatives is characterized by X-ray structure analysis, Hirshfeld surface analysis, and DFT calculations, providing insights into their crystalline forms and intermolecular interactions. For instance, antipyrine-like derivatives show significant stabilization through hydrogen bonding and electrostatic energy contributions, indicating the importance of molecular interactions in defining the properties of these compounds (Saeed et al., 2020).

科学的研究の応用

Synthesis and Imaging Applications

The compound 2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide, due to its structural complexity, may have potential applications in the synthesis of new chemical entities for imaging purposes. A related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was synthesized and evaluated as a PET imaging agent for B-Raf(V600E) in cancers, showcasing the potential of fluorinated benzamides in imaging applications (Wang et al., 2013).

Polymer Synthesis

Fluorinated benzamides, similar to the one , have been utilized in the synthesis of polymers with unique properties. For example, chain-growth polycondensation was used to synthesize well-defined aromatic polyamides, highlighting the role of benzamide derivatives in creating polymers with low polydispersity and defined molecular weights (Yokozawa et al., 2002).

Antiviral Activity

Benzamide-based compounds have been explored for their antiviral activities. A study described the synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable activity against avian influenza virus, suggesting the potential of such compounds in antiviral research (Hebishy et al., 2020).

Material Science

In material science, the incorporation of fluorinated benzamides into molecular solids can lead to materials with strong hydrogen bonds and unique intermolecular interactions. A study on tetrafluoroterephthalic acid and its crystals with various aza compounds demonstrated the significance of such interactions in forming supramolecular structures, which could be beneficial in designing new materials (Wang et al., 2014).

Drug Discovery

The structure and synthesis of compounds like 2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide can also play a significant role in the discovery of new drugs. For instance, the synthesis of 3-amino-4-fluoropyrazoles has shown potential in medicinal chemistry as building blocks for further functionalization, indicating the versatility of fluorinated benzamides in drug development (Surmont et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,4-difluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N6O/c1-13-14(2)30-31(15(13)3)22-11-10-21(28-29-22)26-17-5-7-18(8-6-17)27-23(32)19-9-4-16(24)12-20(19)25/h4-12H,1-3H3,(H,26,28)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQFYXYZEMWKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5578651.png)

![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)

![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)

![2-methyl-5-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzenesulfonamide hydrochloride](/img/structure/B5578706.png)

![N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)

![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)